N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine
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Overview
Description
1-Isoquinolinylphenylmethanoneoxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
The synthesis of 1-isoquinolinylphenylmethanoneoxime typically involves the reaction of isoquinoline derivatives with hydroxylamine. One common method is the condensation of isoquinolinylphenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. For example, the use of transition metal catalysts in the presence of suitable ligands can significantly improve the reaction efficiency and selectivity.
Chemical Reactions Analysis
1-Isoquinolinylphenylmethanoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isoquinolinylphenylmethanoneoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-isoquinolinylphenylmethanoneoxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-Isoquinolinylphenylmethanoneoxime can be compared with other oxime compounds, such as benzophenone oxime and acetophenone oxime. While these compounds share the oxime functional group, their reactivity and applications can differ significantly due to variations in their molecular structures. For example, benzophenone oxime is commonly used in the Beckmann rearrangement to produce amides, whereas 1-isoquinolinylphenylmethanoneoxime is more specialized in its applications in medicinal chemistry and materials science.
Similar compounds include:
- Benzophenone oxime
- Acetophenone oxime
- Cyclohexanone oxime
These compounds highlight the versatility of oximes in various chemical and industrial applications.
Properties
CAS No. |
379701-28-7 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[(1-isoquinolin-1-ylcyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H14N2O/c19-18-12-16(9-4-1-5-10-16)15-14-7-3-2-6-13(14)8-11-17-15/h1-9,11-12,19H,10H2 |
InChI Key |
JZBXIZFZADYXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1(C=NO)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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